Hydroquinidine hydrochloride

Description

Properties

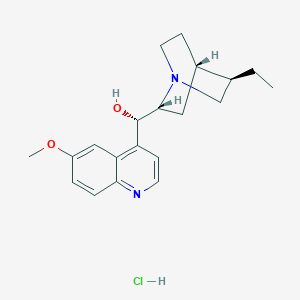

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULXTQKDWYBJMO-VJAUXQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1435-55-8 (Parent) | |

| Record name | Hydroquinidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00933162 | |

| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-98-8 | |

| Record name | Hydroquinidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Cardiac Electrophysiological Mechanism of Action of Hydroquinidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine (B1662865), a Class Ia antiarrhythmic agent and a derivative of quinidine (B1679956), exerts its primary therapeutic effects by modulating the electrical activity of the heart. This technical guide provides an in-depth exploration of the cardiac electrophysiological mechanism of action of hydroquinidine hydrochloride. It details the drug's interactions with key cardiac ion channels, its influence on the cardiac action potential, and the experimental methodologies used to elucidate these effects. Quantitative data on ion channel blockade and action potential modulation are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction

Cardiac arrhythmias, or irregular heartbeats, arise from abnormalities in the generation or conduction of electrical impulses within the heart. Antiarrhythmic drugs are classified based on their primary mechanism of action, with the Vaughan Williams classification being the most widely used system. This compound is classified as a Class Ia antiarrhythmic agent[1]. These agents are characterized by their ability to moderately block fast inward sodium channels and prolong the duration of the cardiac action potential[2].

The therapeutic efficacy of hydroquinidine in treating and preventing various arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias, stems from its multifaceted interaction with cardiac ion channels[1]. However, its use is also associated with a risk of proarrhythmia, a critical consideration in its clinical application. A thorough understanding of its electrophysiological properties at the molecular and cellular levels is therefore paramount for its safe and effective use and for the development of novel antiarrhythmic therapies.

Mechanism of Action at the Ion Channel Level

The cardiac action potential is orchestrated by the sequential opening and closing of various ion channels, each conducting specific ions across the cardiomyocyte membrane. Hydroquinidine's primary mechanism of action involves the blockade of several key cardiac ion channels.

Sodium Channel (INa) Blockade

Hydroquinidine is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential[2][3]. By binding to the open state of the sodium channels, hydroquinidine reduces the influx of sodium ions into the cell. This action decreases the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This effect is "use-dependent," meaning the degree of blockade increases with higher heart rates, making it more effective in terminating tachyarrhythmias.

Potassium Channel (IK) Blockade

A hallmark of Class Ia antiarrhythmics is their ability to prolong the action potential duration (APD). Hydroquinidine achieves this primarily through the blockade of potassium channels, particularly the delayed rectifier potassium currents (IKr and IKs)[2][3]. These currents are crucial for the repolarization phase (Phase 3) of the action potential. By inhibiting these outward potassium currents, hydroquinidine delays repolarization, leading to a longer APD and an extended effective refractory period (ERP). This prolongation of the refractory period makes the cardiac tissue less excitable and helps to prevent the re-entry circuits that sustain many arrhythmias.

Calcium Channel (ICa) Blockade

While less pronounced than its effects on sodium and potassium channels, hydroquinidine also exhibits some blocking activity on L-type calcium channels (ICaL)[4]. This contributes to a reduction in the plateau phase (Phase 2) of the action potential and may have a minor negative inotropic effect.

Effects on the Cardiac Action Potential

The combined effects of hydroquinidine on cardiac ion channels result in characteristic changes to the morphology of the action potential:

-

Decreased Vmax: Due to the blockade of fast sodium channels, the rate of depolarization during Phase 0 is reduced.

-

Prolonged Action Potential Duration (APD): The blockade of delayed rectifier potassium channels leads to a significant prolongation of the repolarization phase, increasing the APD at both 50% and 90% repolarization (APD50 and APD90).

-

Increased Effective Refractory Period (ERP): The prolongation of the APD directly contributes to an increase in the ERP, making the cardiomyocyte refractory to premature stimuli for a longer duration.

-

Minimal Effect on Resting Membrane Potential: Hydroquinidine generally has little to no effect on the resting membrane potential of cardiac cells.

Quantitative Data

The following tables summarize the available quantitative data on the effects of hydroquinidine and its close analog, quinidine, on cardiac ion channels and action potential parameters. Due to the limited availability of specific IC50 values for hydroquinidine, data for quinidine are included as a reference, given their similar mechanisms of action.

Table 1: Inhibitory Concentrations (IC50) of Quinidine on Cardiac Ion Channels

| Ion Channel | Current | Species | IC50 (µM) | Reference |

| hNaV1.5 | Peak INa | Human | 11.0 ± 0.7 | [5] |

| hNaV1.5 | Late INa | Human | 12.0 ± 0.7 | [5] |

| hNaV1.5 | Peak INa | Human | 28.9 ± 2.2 | [6] |

| hERG | IKr | Human | 4.5 ± 0.3 | [5] |

| KVLQT1/minK | IKs | Human | 49.0 | [2] |

| hCaV1.2 | ICaL | Human | 44.0 | [2] |

| Kv4.3 | Ito | Human | 13.0 | [2] |

Table 2: Effects of Hydroquinidine and Quinidine on Cardiac Action Potential Parameters

| Compound | Preparation | Concentration (µM) | Parameter | Effect | Reference |

| Hydroquinidine | Guinea Pig Ventricular Myocytes | 50 | Vmax | 54.6% depression | [7] |

| Quinidine | Guinea Pig Ventricular Myocytes | 50 | Vmax | 45.9% depression | [7] |

| Hydroquinidine | Patients with Brugada Syndrome | 300mg BD | QRS Duration | Increased from 110.7ms to 117.8ms | [4] |

| Hydroquinidine | Patients with Brugada Syndrome | 300mg BD | QTc Interval | Increased from 369.5ms to 434.8ms | [4] |

| Hydroquinidine | Patients with Short QT Syndrome | 584 ± 53 mg/day | QTc Interval | Prolonged by 60 ± 6 ms (B15284909) | [8] |

| Quinidine | Canine Purkinje Fibers | 1 | APD90 | Prolonged | |

| Quinidine | Canine Purkinje Fibers | 10 | Vmax | Depressed |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the electrophysiological effects of hydroquinidine.

Whole-Cell Patch-Clamp Recording of INa

Objective: To measure the tonic and use-dependent block of the fast sodium current (INa) by hydroquinidine.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (NaV1.5) are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

Hydroquinidine Stock Solution: A 10 mM stock solution is prepared in DMSO and diluted to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

-

-

Recording Procedure:

-

Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass.

-

A giga-ohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Recordings are performed at room temperature (22-25 °C).

-

-

Voltage Protocols:

-

Tonic Block: The membrane potential is held at -120 mV. A 50 ms depolarizing pulse to -20 mV is applied every 30 seconds to elicit the peak sodium current. After establishing a stable baseline, the cell is perfused with the hydroquinidine-containing solution until a steady-state block is achieved.

-

Use-Dependent Block: The membrane potential is held at -120 mV. A train of 20 depolarizing pulses to -20 mV for 20 ms is applied at frequencies of 1 Hz and 5 Hz. The peak current for each pulse is recorded.

-

-

Data Analysis:

-

The peak inward sodium current is measured for each pulse.

-

Tonic Block (%): (1 - IHydroquinidine / IControl) * 100.

-

Use-Dependent Block: The peak current of each pulse in the train is normalized to the peak current of the first pulse.

-

Measurement of Action Potential Duration

Objective: To determine the effect of hydroquinidine on the action potential duration (APD) of isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, canine).

-

Recording Technique:

-

Microelectrode Recording: Sharp microelectrodes filled with 3 M KCl are used to impale individual cardiomyocytes and record transmembrane action potentials.

-

Optical Mapping: Cardiomyocytes are loaded with a voltage-sensitive fluorescent dye. Changes in fluorescence intensity, corresponding to changes in membrane potential, are recorded using a high-speed camera.

-

-

Experimental Procedure:

-

Cells are superfused with a physiological saline solution (e.g., Tyrode's solution) at 37°C.

-

Action potentials are elicited by electrical field stimulation at a constant frequency (e.g., 1 Hz).

-

After recording baseline action potentials, cells are exposed to increasing concentrations of hydroquinidine.

-

-

Data Analysis:

-

The action potential duration is measured at 50% and 90% of repolarization (APD50 and APD90).

-

The maximum upstroke velocity (Vmax) of the action potential is also determined.

-

Concentration-response curves are generated to determine the potency of hydroquinidine in prolonging the APD.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of action of hydroquinidine on cardiac electrophysiology.

Experimental Workflow

Caption: A typical experimental workflow for studying hydroquinidine's effects.

Proarrhythmic Potential

A significant concern with Class Ia antiarrhythmic drugs, including hydroquinidine, is their potential to induce arrhythmias, a phenomenon known as proarrhythmia. The primary mechanism underlying hydroquinidine's proarrhythmic risk is excessive prolongation of the QT interval on the electrocardiogram (ECG), which corresponds to the prolonged action potential duration[1]. This can lead to the development of early afterdepolarizations (EADs) and a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes[3]. The risk of proarrhythmia is exacerbated by factors such as bradycardia, hypokalemia, and hypomagnesemia. Therefore, careful patient selection and monitoring of the QTc interval are crucial during hydroquinidine therapy.

Conclusion

This compound is a Class Ia antiarrhythmic agent with a well-defined, albeit complex, mechanism of action on cardiac electrophysiology. Its primary therapeutic benefit arises from the blockade of fast sodium channels and delayed rectifier potassium channels, leading to a reduction in conduction velocity and a prolongation of the action potential duration and effective refractory period. These actions effectively suppress a variety of atrial and ventricular arrhythmias. However, the same mechanism that confers its antiarrhythmic properties also carries an inherent risk of proarrhythmia, primarily through excessive QT prolongation. A comprehensive understanding of its interactions with cardiac ion channels, as detailed in this guide, is essential for the rational design of future antiarrhythmic drugs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers dedicated to advancing the field of cardiac electrophysiology and cardiovascular pharmacology.

References

- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Inhibition of ICa in single frog cardiac cells by quinidine, flecainide, ethmozin, and ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action potential prolongation and induction of abnormal automaticity by low quinidine concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroquinidine Hydrochloride: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine (B1662865) hydrochloride, a dextrorotatory stereoisomer of quinine, is a well-established Class Ia antiarrhythmic agent with a growing portfolio of research applications. This technical guide provides an in-depth overview of its utility in cardiovascular research, oncology, and infectious diseases, with a focus on its mechanism of action, key experimental data, and detailed protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of hydroquinidine hydrochloride.

Core Research Applications

This compound has been investigated for its therapeutic potential in three primary research areas:

-

Cardiovascular Disorders: Primarily as an antiarrhythmic agent for managing conditions like Brugada syndrome and short QT syndrome.

-

Oncology: As a potential anticancer agent with demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, pancreatic, hepatocellular, and non-small cell lung cancer.

-

Infectious Diseases: Historically and in recent studies for its antimalarial properties against Plasmodium falciparum.

Mechanism of Action

This compound's therapeutic effects stem from its ability to modulate ion channels and key cellular signaling pathways.

Antiarrhythmic Mechanism

As a Class Ia antiarrhythmic, this compound primarily exerts its effects by blocking cardiac ion channels.[1] This multi-channel blockade alters the cardiac action potential, leading to a reduction in arrhythmias. The key mechanisms include:

-

Sodium (Na+) Channel Blockade: It inhibits the fast inward sodium channels (INa) during Phase 0 of the cardiac action potential. This reduces the rate of depolarization, thereby decreasing the excitability and conduction velocity of cardiac cells.[1]

-

Potassium (K+) Channel Blockade: It blocks the delayed rectifier potassium currents (IKr and IKs), which prolongs the repolarization phase (Phase 3) of the action potential. This leads to an extended QT interval on an electrocardiogram (ECG).[1]

-

Anticholinergic Effects: this compound also possesses anticholinergic properties, which can contribute to its antiarrhythmic effects by modulating vagal tone on the heart.[1]

Anticancer Mechanism

The anticancer effects of this compound are multifactorial and are linked to its ion channel blocking activity, which in turn modulates critical cancer-related signaling pathways.[2][3][4]

-

Induction of Apoptosis and Cell Cycle Arrest: It has been shown to induce programmed cell death (apoptosis) and arrest the cell cycle in various cancer cell lines.[2][5]

-

Modulation of Signaling Pathways: In silico and in vitro studies suggest that this compound may exert its anticancer effects by targeting pathways such as PI3K-Akt and cAMP signaling.[6] The blockade of ion channels can alter the membrane potential and intracellular ion concentrations, which can subsequently impact these signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. "Hydroquinidine Displays a Significant Anti-carcinogenic Activity in Br" by MERVENUR YAVUZ, BETÜL ŞAHİN et al. [journals.tubitak.gov.tr]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. A potent ion channel blocker, hydroquinidine, exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hydroquinidine Hydrochloride as a Chiral Catalyst in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of hydroquinidine (B1662865) hydrochloride and its derivatives as chiral catalysts in asymmetric synthesis. It delves into the core principles of several key transformations, including the Sharpless asymmetric dihydroxylation, asymmetric Michael additions, aza-Henry reactions, and the synthesis of chiral tetrahydroquinolines. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for a range of substrates, and mechanistic insights through logical diagrams. The strategic use of hydroquinidine-based catalysts has proven instrumental in the stereoselective synthesis of complex chiral molecules, a critical aspect of modern drug discovery and development.

Introduction to Hydroquinidine and its Role in Asymmetric Catalysis

Hydroquinidine, a diastereomer of hydroquinine, is a Cinchona alkaloid widely recognized for its role as a chiral ligand and organocatalyst in asymmetric synthesis.[1] Its rigid bicyclic core, containing multiple stereocenters, provides a well-defined chiral environment that can effectively induce enantioselectivity in a variety of chemical reactions. The quinuclidine (B89598) nitrogen can act as a Lewis base or a hydrogen bond acceptor, while the quinoline (B57606) moiety can participate in π-π stacking interactions, further influencing the stereochemical outcome of the reaction. Hydroquinidine and its derivatives are particularly valued for their commercial availability, relatively low cost, and the predictability of the stereochemical outcome they impart.[2] This guide will explore the utility of hydroquinidine hydrochloride and its derivatives in several pivotal asymmetric transformations.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a Cinchona alkaloid. Hydroquinidine-derived ligands, most notably (DHQD)₂PHAL, are key components of the commercially available reagent mixture AD-mix-β, which selectively delivers the diol to one face of the double bond.[1][4]

Reaction Mechanism

The catalytic cycle of the Sharpless asymmetric dihydroxylation is initiated by the formation of a complex between osmium tetroxide and the chiral hydroquinidine-derived ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide, regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.[3]

References

synthesis and characterization of hydroquinidine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Hydroquinidine (B1662865) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the , a significant compound in both pharmaceutical research and asymmetric catalysis. Hydroquinidine, a derivative of the Cinchona alkaloid quinidine (B1679956), serves as an antiarrhythmic agent and a valuable chiral catalyst.[1][2] This guide details the synthetic pathway from its parent alkaloid, outlines the conversion to its hydrochloride salt, and presents a full characterization profile with experimental protocols.

Synthesis of Hydroquinidine Hydrochloride

The synthesis of hydroquinidine is achieved through the catalytic hydrogenation of quinidine, which reduces the vinyl group to an ethyl group. The resulting hydroquinidine free base is then treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Step 1: Synthesis of Hydroquinidine (Dihydroquinidine)

The primary method for synthesizing hydroquinidine involves the catalytic hydrogenation of quinidine.[1] This reaction selectively reduces the exocyclic vinyl group of the quinuclidine (B89598) ring system without affecting the quinoline (B57606) aromatic ring.

Experimental Protocol:

A detailed experimental protocol based on established literature is as follows:[1]

-

Reaction Setup: To a suitable high-pressure reaction vessel, add quinidine (1 equivalent), methanol (B129727) as the solvent (e.g., 3 L per 1 kg of quinidine), and 5% palladium on carbon (Pd/C) as the catalyst (e.g., 0.05 equivalents by weight).[1]

-

Inerting: Seal the vessel and replace the internal atmosphere with an inert gas, such as nitrogen or argon, before introducing hydrogen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 5 atm.[1]

-

Reaction Conditions: Heat the reaction mixture to 35°C and maintain vigorous stirring for approximately 5 hours.[1]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the starting quinidine has been consumed.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature (25°C) and carefully vent the hydrogen gas.[1]

-

Purification: Filter the mixture to remove the palladium on carbon catalyst. Concentrate the resulting filtrate under reduced pressure to yield hydroquinidine as a white solid.[1]

Caption: Workflow for the catalytic hydrogenation of quinidine to hydroquinidine.

Step 2: Formation of this compound

The conversion of the hydroquinidine free base to its hydrochloride salt is a standard acid-base neutralization reaction.

Experimental Protocol:

-

Dissolution: Dissolve the crude hydroquinidine solid obtained from Step 1 in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

-

Acidification: Slowly add a stoichiometric amount (1 equivalent) of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) to the stirred solution.

-

Precipitation: The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities. Dry the final product under vacuum to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the key physical, spectroscopic, and analytical data for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₆N₂O₂ · HCl | [3][4][5] |

| Molecular Weight | 362.89 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [1][5] |

| Melting Point | 273-279 °C | [3][4][6] |

| Solubility | Soluble in water and ethanol.[7] Sparingly soluble in aqueous buffers.[7] | [7] |

| Storage | Room temperature, in a cool, dark place (<15°C recommended) | [5] |

Spectroscopic and Analytical Data

| Analysis Type | Data / Expected Results | Reference(s) |

| Purity (HPLC) | >98.0% | [5] |

| Specific Rotation ([α]²⁰/D) | +185.0° to +190.0° (c=1.3 in H₂O) | [4][5] |

| ¹H NMR | Spectrum should confirm the presence of both aromatic (quinoline) and aliphatic (quinuclidine with ethyl group) protons. The disappearance of vinyl proton signals from quinidine is a key indicator. | [8][9] |

| ¹³C NMR | A spectrum will show distinct signals for the 20 carbon atoms in the molecule, confirming the carbon framework. | [10] |

| Mass Spectrometry (MS) | The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 327. | [10][11] |

| Infrared (IR) Spectroscopy | The spectrum will display characteristic peaks for O-H (hydroxyl), C-H (aliphatic and aromatic), C=N, C=C (aromatic), and C-O (ether) functional groups. | [10] |

Characterization Methodologies

Experimental Protocols:

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube and heated slowly. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using a reverse-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12] Detection is often performed using a UV detector at a wavelength where the quinoline chromophore absorbs, such as 233 nm.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[9]

-

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).[13] This allows for accurate mass determination of the protonated molecule.

Caption: A logical workflow for the characterization of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Hydroquinidine 98 1476-98-8 [sigmaaldrich.com]

- 5. This compound 1476-98-8 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 1476-98-8 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound(1476-98-8) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(1476-98-8) MS [m.chemicalbook.com]

- 12. ijnrd.org [ijnrd.org]

- 13. Hydroquinidine; LC-ESI-Q; MS; POS; 30 V - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

The Pharmacology of Hydroquinidine: A Class Ia Antiarrhythmic In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine (B1662865), a dextrorotatory stereoisomer of quinine (B1679958) and a derivative of quinidine (B1679956), is a Class Ia antiarrhythmic agent with a long history in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the pharmacology of hydroquinidine, focusing on its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical applications. By summarizing quantitative data, detailing experimental methodologies where available, and visualizing key pathways, this document serves as a crucial resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Hydroquinidine is classified as a Class Ia antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary therapeutic use is in the treatment and prevention of various cardiac arrhythmias, including atrial fibrillation and ventricular tachyarrhythmias.[2][3] It is also under investigation for the management of channelopathies such as Brugada Syndrome and Short QT Syndrome.[4][5] As a derivative of quinidine, it shares many pharmacological properties but also exhibits some differences in potency and side effect profile.[6]

Mechanism of Action

Hydroquinidine exerts its antiarrhythmic effects through a multi-faceted mechanism, primarily involving the blockade of cardiac ion channels and autonomic nervous system modulation.

Ion Channel Blockade

The principal antiarrhythmic action of hydroquinidine stems from its ability to block key ion channels involved in the cardiac action potential.

-

Sodium Channel Blockade: As a Class Ia agent, hydroquinidine blocks the fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[6]

-

Potassium Channel Blockade: Hydroquinidine also blocks several potassium currents, most notably the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This blockade prolongs the repolarization phase (Phase 3) of the action potential, leading to an increased action potential duration (APD) and an extended effective refractory period (ERP).[6] This effect is crucial for its efficacy in terminating re-entrant arrhythmias.

| Ion Channel | Current | Species | IC50 (µM) - Quinidine | Reference |

| hERG (KCNH2) | IKr | Human | 0.41 ± 0.04 | [7] |

| Nav1.5 (SCN5A) | INa | Human | - | - |

| Kv7.1/minK (KCNQ1/KCNE1) | IKs | Human | - | - |

| Cav1.2 (CACNA1C) | ICaL | Human | - | - |

Note: Specific IC50 values for hydroquinidine on these channels are not available in the reviewed literature. The value for hERG is for quinidine.

Anticholinergic (Vagolytic) Effects

Hydroquinidine possesses anticholinergic properties, which can inhibit the effects of the vagus nerve on the heart. This can lead to an increase in sinus rate and atrioventricular (AV) conduction.[6]

Electrophysiological Effects

The ion channel blocking and anticholinergic activities of hydroquinidine translate into distinct effects on the cardiac action potential and the electrocardiogram (ECG).

-

Decreased Vmax: The blockade of fast sodium channels leads to a concentration-dependent reduction in the maximum upstroke velocity of the action potential.[6]

-

Prolonged Action Potential Duration (APD): Inhibition of potassium currents, particularly IKr, results in a longer time for repolarization, thus prolonging the APD.[6]

-

Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an extended ERP, during which the cardiac cells are less excitable.[6]

-

ECG Changes: These cellular effects manifest on the surface ECG as a widening of the QRS complex (due to slowed conduction) and a prolongation of the QT interval (due to extended repolarization).[2]

Caption: Signaling pathway of hydroquinidine's antiarrhythmic action.

Pharmacokinetics

The pharmacokinetic profile of hydroquinidine and its metabolites is crucial for determining appropriate dosing regimens and understanding potential drug interactions.

| Parameter | Value | Species | Reference |

| Absorption | |||

| Bioavailability (oral solution) | 54% - 93% (for 3-OH-HQ) | Human | [8] |

| Bioavailability (oral tablet) | 66% - 90% (for 3-OH-HQ) | Human | [8] |

| Tmax (oral) | 0.5 - 2.5 hours (for 3-OH-HQ) | Human | [2] |

| Distribution | |||

| Volume of Distribution (Vd) | 6.82 ± 1.85 L/kg (for 3-OH-HQ) | Human | [8] |

| Plasma Protein Binding | Similar to Quinidine (~70-80%) | Human | [9][10] |

| Metabolism | |||

| Primary Metabolizing Enzymes | CYP3A4, with minor contribution from CYP2C9 | Human | [8] |

| Active Metabolites | 3-hydroxyhydroquinidine (B1208211) (3-OH-HQ) | Human | [6] |

| Elimination | |||

| Elimination Half-life (t1/2) | 8.4 ± 1.7 hours (oral solution, 3-OH-HQ) | Human | [8] |

| 11.3 ± 4.4 hours (oral tablet, 3-OH-HQ) | Human | [8] | |

| 13 - 15 hours (oral, 3-OH-HQ) | Human | [2] | |

| Renal Clearance | ~50% of total body clearance (for 3-OH-HQ) | Human | [8] |

Note: Much of the detailed pharmacokinetic data available is for the active metabolite, 3-hydroxyhydroquinidine (3-OH-HQ).

Clinical Efficacy

Hydroquinidine has been evaluated in various clinical settings for its antiarrhythmic efficacy.

| Indication | Study Design | Number of Patients | Key Outcomes | Reference |

| Atrial Fibrillation (Persistent) | Prospective Clinical Trial | 49 | 79.6% converted to sinus rhythm with oral hydroquinidine. | [11] |

| Ventricular Tachycardia (Recurrent) | Prospective Study | 18 | VT induction prevented in 58.8% of patients. | |

| Brugada Syndrome | Prospective, randomized, double-blind, crossover | 50 | No arrhythmic events reported under hydroquinidine therapy, versus 1 appropriate ICD shock and 1 self-terminating VF on placebo. | [4] |

| Short QT Syndrome | Cohort Study | 17 | Reduction in the rate of life-threatening arrhythmic events from 40% to 0%. | [5] |

Experimental Protocols

Detailed experimental protocols for hydroquinidine are not consistently reported in the literature. However, based on studies of quinidine and general electrophysiological techniques, the following outlines the likely methodologies.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the effects of hydroquinidine on specific ion currents.

-

Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the gene encoding the ion channel of interest (e.g., KCNH2 for hERG).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).

-

Pipette Solution (example for K+ currents): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with KOH.

-

External Solution (example): Contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the target ion current. For IKr, this typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

-

-

Data Analysis: The peak tail current is measured before and after the application of various concentrations of hydroquinidine to determine the concentration-response curve and calculate the IC50 value.

Caption: A generalized workflow for a voltage-clamp experiment.

Action Potential Duration Measurement

This method assesses the effect of hydroquinidine on the overall cardiac action potential.

-

Tissue Preparation: Cardiac preparations such as guinea pig papillary muscles or rabbit Purkinje fibers are isolated and superfused with Tyrode's solution.

-

Electrophysiological Recording:

-

Standard microelectrode techniques are used to impale cardiac cells and record transmembrane action potentials.

-

The tissue is stimulated at a constant cycle length (e.g., 1 Hz).

-

-

Drug Perfusion: After obtaining stable baseline recordings, the preparation is perfused with increasing concentrations of hydroquinidine.

-

Data Analysis: The action potential duration at 90% repolarization (APD90) is measured and compared between baseline and drug conditions.

Safety and Proarrhythmic Potential

Like other Class Ia antiarrhythmics, hydroquinidine has the potential for proarrhythmic effects, most notably Torsades de Pointes (TdP), which is associated with excessive QT prolongation. This risk is increased in the presence of hypokalemia, bradycardia, and co-administration of other QT-prolonging drugs.

Conclusion

Hydroquinidine is an effective Class Ia antiarrhythmic agent with a well-characterized mechanism of action involving the blockade of sodium and potassium channels. Its clinical utility has been demonstrated in a range of atrial and ventricular arrhythmias, as well as in specific channelopathies. However, its use requires careful consideration of its pharmacokinetic profile and proarrhythmic potential. Further research to delineate its precise ion channel binding affinities (IC50 values) and to standardize experimental protocols will enhance its therapeutic application and aid in the development of safer and more effective antiarrhythmic drugs.

References

- 1. Pharmacokinetics of quinidine related to plasma protein binding in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurorabiomed.com [aurorabiomed.com]

- 4. Effect of lidocaine and quinidine on steady-state characteristics and recovery kinetics of (dV/dt)max in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the rabbit Purkinje fibre assay as an in vitro tool for assessing the risk of drug-induced torsades de pointes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Quinidine and dihydroquinidine interactions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of quinidine to plasma proteins in normal subjects and in patients with hyperlipoproteinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of quinidine on plateau currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydroquinidine Hydrochloride in Enantioselective Tetrahydroquinoline Synthesis: A Review of Current Literature

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of hydroquinidine (B1662865) hydrochloride as a catalyst for the enantioselective synthesis of tetrahydroquinolines. While hydroquinidine, a member of the cinchona alkaloid family, is a well-established and versatile organocatalyst in asymmetric synthesis, its hydrochloride salt has not been a focal point of published research in this particular application. Tetrahydroquinolines are a critical structural motif in numerous pharmaceuticals and bioactive molecules, making their stereoselective synthesis a significant area of research. Investigators in this field have explored a diverse array of catalytic systems to achieve high enantioselectivity.

Our extensive search of scholarly articles, patents, and chemical databases did not yield specific experimental protocols, quantitative data, or mechanistic studies directly employing hydroquinidine hydrochloride for the asymmetric synthesis of tetrahydroquinolines. The existing body of research on this transformation predominantly features other catalytic systems.

Alternative Catalytic Approaches

The enantioselective synthesis of tetrahydroquinolines has been successfully achieved using a variety of other catalysts, including:

-

Other Cinchona Alkaloid Derivatives: Modified cinchona alkaloids, such as quinidine-NH-thiourea, have been effectively utilized in supramolecular organocatalysis to produce functionalized chiral tetrahydroquinolines.[1] These catalysts often operate through hydrogen bonding interactions to control the stereochemical outcome of the reaction.

-

Chiral Phosphoric Acids: Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines from various precursors like 2-aminochalcones.[2] These catalysts can activate the substrates and control the stereochemistry of the cyclization and subsequent reduction steps.

-

Metal-Based Catalysts: A wide range of transition metal catalysts, including those based on iridium, rhodium, palladium, gold, and cobalt, have been developed for the asymmetric hydrogenation or transfer hydrogenation of quinolines to afford enantioenriched tetrahydroquinolines. These methods often exhibit high efficiency and enantioselectivity.

Mechanistic Considerations in Tetrahydroquinoline Synthesis

The synthesis of tetrahydroquinolines often proceeds through key reaction pathways such as the aza-Diels-Alder reaction (also known as the Povarov reaction) or the reduction of quinoline (B57606) precursors. In a typical organocatalyzed aza-Diels-Alder reaction, the catalyst activates the imine component, facilitating a stereocontrolled [4+2] cycloaddition with an electron-rich olefin.

Below is a generalized workflow for an organocatalytic enantioselective synthesis of tetrahydroquinolines.

Caption: Generalized workflow for the organocatalytic synthesis of tetrahydroquinolines.

Conclusion

While this compound is a readily available chiral molecule, the current scientific literature does not support its direct and widespread application as a catalyst for the enantioselective synthesis of tetrahydroquinolines. Researchers and drug development professionals seeking to synthesize these important heterocyclic compounds are encouraged to explore the well-documented and highly effective catalytic systems based on other cinchona alkaloid derivatives, chiral phosphoric acids, or transition metals. Further research may yet uncover a specific set of conditions or substrate scope where this compound proves to be an effective catalyst for this transformation.

References

A Deep Dive into the Stereochemistry of Cinchona Alkaloids: The Case of Hydroquinidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical intricacies of Cinchona alkaloids, with a particular focus on hydroquinidine (B1662865). We will explore the absolute configurations, conformational landscapes, and the analytical methodologies employed to elucidate these three-dimensional structures. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, asymmetric synthesis, and drug development.

Core Stereochemistry and Absolute Configuration

The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, are renowned for their potent biological activities and their widespread use as chiral catalysts and ligands in asymmetric synthesis.[1][2] This class of compounds is characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) ring through a hydroxymethylene bridge. The core structure contains multiple stereocenters, giving rise to a rich diversity of stereoisomers.

Hydroquinidine, a diastereomer of hydroquinine, possesses the (8R,9S) configuration at the two central stereocenters connecting the quinoline and quinuclidine rings.[3] It is systematically named (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[4] The stereochemistry of hydroquinidine is identical to that of its parent compound, quinidine (B1679956), with the exception of the hydrogenation of the vinyl group on the quinuclidine ring.[3]

The four major Cinchona alkaloids exist as two pairs of pseudo-enantiomers: quinine (B1679958)/quinidine and cinchonine (B1669041)/cinchonidine.[5] Quinine and quinidine, as well as cinchonine and cinchonidine, are diastereomers of each other.[6] However, the relationship between quinine and quinidine is often described as "quasi-enantiomeric" due to their nearly mirror-image relationship around the C8-C9 bond, which significantly influences their chiroptical properties and catalytic activities.[7][8]

A logical diagram illustrating the stereochemical relationships between the major Cinchona alkaloids is presented below.

Conformational Analysis

The biological activity and catalytic efficacy of Cinchona alkaloids are intimately linked to their conformational flexibility. The molecule can adopt various shapes due to rotation around the single bonds connecting the quinoline and quinuclidine moieties, specifically the C4'-C9 and C9-C8 bonds. Extensive conformational studies have identified four low-energy conformers: anti-closed, anti-open, syn-closed, and syn-open.[7][9] These conformations are defined by the torsion angles T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)).[7][10]

Computational studies using the semi-empirical PM3 method have shown that the lowest energy conformation for both quinine and quinidine is the anti-closed-α form.[7][11] In contrast, their inactive epimers, epiquinine (B123177) and epiquinidine, favor anti-open conformations.[7] The presence of an intramolecular hydrogen bond between N1 and the O9-H group is a key feature in some conformations, particularly in the epi series.[7]

The conformational landscape of Cinchona alkaloids is a critical determinant of their function in asymmetric catalysis. The ability of the alkaloid to adopt a specific conformation allows for the creation of a well-defined chiral pocket that directs the stereochemical outcome of a reaction.

A workflow for the computational analysis of Cinchona alkaloid conformations is depicted below.

Experimental Protocols for Stereochemical Elucidation

The three-dimensional structure of Cinchona alkaloids is determined through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation and absolute configuration of these molecules.

Methodology:

-

Crystallization: High-quality single crystals of the Cinchona alkaloid or a salt derivative are grown. For instance, 9-epiquinidine hydrochloride monohydrate crystals were obtained for X-ray analysis.[12] The crystallization of hydroquinone (B1673460) dioxygenase, for example, was achieved using the sitting-drop vapor-diffusion method with a solution of 16% PEG 4000, 0.3 M MgCl₂, and 0.1 M Tris pH 8.5 at 277 K.[13]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For 9-epiquinidine hydrochloride monohydrate, Cu Kα radiation (λ = 1.54178 Å) was used at room temperature.[12]

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions. The final R-factor is an indicator of the quality of the fit between the experimental data and the final model. For 9-epiquinidine hydrochloride monohydrate, the final R was 5.72% for 1,501 reflections.[12]

Table 1: Crystallographic Data for 9-Epiquinidine Hydrochloride Monohydrate [12]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O |

| Molecular Weight | 378.9 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.042 ± 0.001 |

| b (Å) | 9.082 ± 0.001 |

| c (Å) | 31.007 ± 0.005 |

| Volume (ų) | 1983.1 ± 0.6 |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.27 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of Cinchona alkaloids in solution. Both ¹H and ¹³C NMR are employed to elucidate the structure and conformational equilibria.[14][15]

Methodology:

-

Sample Preparation: A solution of the alkaloid is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₁₂) at a specific concentration (e.g., 0.02 M).[16]

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To determine chemical shifts and coupling constants.

-

¹³C NMR: To identify the carbon skeleton.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between syn and anti conformers.[17]

-

Variable Temperature (VT) NMR: To study the dynamics of conformational exchange.

-

-

Data Analysis: The vicinal coupling constants (e.g., ³J(H9,H8)) are analyzed to estimate the populations of different conformers in solution.[18] For instance, a combined NMR and molecular modeling approach has been used to study the conformations of quinine and quinidine.[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of the chromophores within the molecule and is particularly useful for studying the conformations and interactions of Cinchona alkaloids in solution.

Methodology:

-

Sample Preparation: CD spectra are recorded for the free base alkaloids in various solvents, often non-polar ones, and for their salts with carboxylic acids.[19]

-

Data Acquisition: The CD spectrum is measured over a range of wavelengths, typically focusing on the absorption bands of the quinoline chromophore (around 230 nm and 300-320 nm).[19][20]

-

Data Interpretation: The Cotton effects observed in the CD spectra can provide information about:

-

Molecular Association: The exciton-type Cotton effect around 230 nm in non-polar solvents can suggest the association of alkaloid molecules.[19]

-

Conformational Equilibria: The existence of low-energy staggered conformations around the C(8)-C(9) bond has been confirmed by MMP2 calculations in conjunction with CD studies.[19]

-

Substrate Interaction: Changes in the CD spectrum of a Cinchona alkaloid upon the addition of a substrate can indicate a direct interaction in the liquid phase, which is relevant for understanding the mechanism of enantioselective catalysis.[20]

-

Quantitative Stereochemical Data

The following table summarizes key quantitative data related to the stereochemistry of hydroquinidine and related alkaloids.

Table 2: Physicochemical and Stereochemical Properties of Hydroquinidine

| Property | Value | Reference |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [4] |

| CAS Number | 1435-55-8 | |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [4] |

| Molar Mass | 326.43 g·mol⁻¹ | |

| Melting Point | 169-170 °C | |

| Specific Rotation [α]²⁵/D | +226° (c = 2 in ethanol) | [21] |

Synthesis of Hydroquinidine

Hydroquinidine is typically synthesized by the catalytic hydrogenation of quinidine.[22]

Synthetic Protocol: [22]

-

Reaction Setup: In a reaction vessel, quinidine is dissolved in a suitable solvent such as methanol. A palladium on carbon (Pd/C) catalyst (e.g., 5%) is added.

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (e.g., ~5 atm).

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) for a specific duration (e.g., 5 hours).

-

Workup: After the reaction is complete (monitored by HPLC/TLC), the mixture is cooled, the catalyst is removed by filtration, and the filtrate is concentrated under vacuum to yield hydroquinidine as a white solid.

The general synthetic pathway is illustrated below.

Conclusion

The stereochemistry of Cinchona alkaloids, exemplified by hydroquinidine, is a fascinating and complex field of study with profound implications for their biological activity and catalytic applications. A thorough understanding of their absolute configurations, conformational preferences, and the analytical techniques used to characterize them is essential for the rational design of new drugs and catalysts. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers dedicated to harnessing the unique properties of these remarkable natural products.

References

- 1. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Dihydroquinidine (DHQD) - Buchler GmbH [buchler-gmbh.com]

- 4. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinidine - Wikipedia [en.wikipedia.org]

- 7. Conformational spaces of Cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Dihydroquinidine - Wikipedia [en.wikipedia.org]

- 22. guidechem.com [guidechem.com]

Hydroquinidine Hydrochloride: A Technical Guide on its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine (B1662865) hydrochloride, a stereoisomer of hydroquinine (B45883) and a hydrogenated derivative of the cinchona alkaloid quinidine (B1679956), holds a unique position in the history of pharmacology. As a Class Ia antiarrhythmic agent, its mechanism of action and clinical application have contributed significantly to the understanding and treatment of cardiac arrhythmias, particularly in the realm of inherited channelopathies. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and historical significance of hydroquinidine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and Historical Context

The story of hydroquinidine is intrinsically linked to the centuries-long history of the cinchona tree. The bark of the cinchona was famously used to treat malaria in Europe as early as the 15th century.[1] The active alkaloids, however, were not isolated until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou extracted quinine (B1679958) and cinchonine.[2][3] These discoveries marked a pivotal moment, transitioning phytotherapy to modern pharmacology.

The cardiac effects of cinchona bark were noted soon after its introduction to academic medicine in the late 17th century.[4] However, it was not until 1918 that Walter Frey identified quinidine, an isomer of quinine, as a more potent antiarrhythmic agent, specifically for treating atrial fibrillation.[4] This established the first generation of antiarrhythmic drugs.

Hydroquinidine, also known as dihydroquinidine, emerged as a direct derivative of this lineage.[5][6] It is produced by the hydrogenation of the vinyl group of quinidine, a modification that enhances its properties.[5][7] Its development falls within the broader effort to classify and understand antiarrhythmic drugs, a field famously structured by the Vaughan Williams classification system in the 1970s, which places hydroquinidine in Class Ia due to its sodium-channel blocking properties and its ability to prolong the cardiac action potential.[8][9]

Timeline of Discovery

Caption: Historical development timeline of Hydroquinidine.

Synthesis and Chemical Properties

Hydroquinidine is not a primary alkaloid of the cinchona bark but is synthesized from quinidine. The process is a straightforward catalytic hydrogenation.

Experimental Protocol: Synthesis of Hydroquinidine

This protocol is adapted from established industrial synthesis methods.[5]

-

Reactor Setup: A dry 100-liter reaction vessel is charged with quinidine (25 kg, 77.1 moles), methanol (B129727) (75 liters), and 5% palladium on carbon (1.25 kg).

-

Inerting: The atmosphere within the vessel is purged and replaced with hydrogen gas.

-

Hydrogenation: The reaction pressure is maintained at approximately 5 atm, and the mixture is heated to 35°C.

-

Monitoring: The reaction is allowed to proceed for 5 hours. Completion is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to confirm the full consumption of the quinidine starting material.

-

Workup: Upon completion, the reaction mixture is cooled to 25°C.

-

Filtration: The palladium catalyst is removed by filtration.

-

Isolation: The resulting filtrate is concentrated under vacuum to yield a white solid, which is the target hydroquinidine product.[5]

Chemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₆N₂O₂ | [6][10] |

| Molecular Weight | 326.44 g/mol | [6][10] |

| CAS Number | 1435-55-8 (base), 1476-98-8 (hydrochloride) | [10] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 169-172 °C | [6] |

| Class | Class Ia Antiarrhythmic | [6] |

Pharmacological Profile

Mechanism of Action

Hydroquinidine exerts its antiarrhythmic effects by modulating cardiac ion channels, consistent with its classification as a Class Ia agent.[6]

-

Sodium Channel Blockade: It primarily inhibits the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

-

Potassium Channel Blockade: It also blocks delayed rectifier potassium currents (IKr), which contributes to prolonging the repolarization phase (Phase 3). This effect leads to an increase in the action potential duration (APD) and the effective refractory period (ERP).

-

Electrocardiogram (ECG) Effects: These cellular actions manifest on the surface ECG as a widening of the QRS complex (due to slowed conduction) and a prolongation of the QT interval (due to extended repolarization).[11]

Caption: Mechanism of action on the cardiac action potential.

Historical Clinical Significance & Key Trials

While initially used for a range of arrhythmias, hydroquinidine has found a modern niche in the management of specific inherited channelopathies where its mechanism of action is particularly beneficial. Its most significant recent evaluation has been in patients with Brugada Syndrome (BrS).

The QUIDAM Study

The QUIDAM study was a landmark trial providing evidence-based data on the use of hydroquinidine to prevent life-threatening ventricular arrhythmias in high-risk patients with Brugada Syndrome.[12]

The study was a prospective, multicenter, randomized, double-blind, placebo-controlled trial with a crossover design.[11][12]

-

Patient Population: 50 patients with a confirmed diagnosis of Type 1 Brugada Syndrome and an implanted cardioverter-defibrillator (ICD) were enrolled.[12]

-

Randomization & Blinding: Patients were randomly assigned to receive either hydroquinidine or a matching placebo in a double-blind fashion.

-

Crossover Design: The study consisted of two 18-month treatment phases. After the first phase, patients underwent a washout period and then "crossed over" to the alternate treatment for the second 18-month phase. This design allows each patient to serve as their own control.

-

Intervention: The dosage of hydroquinidine was titrated for each patient.

-

Primary Endpoint: The primary endpoint was the occurrence of appropriate ICD shocks, indicating a life-threatening ventricular arrhythmia.

-

Data Analysis: The incidence of arrhythmic events during the hydroquinidine phase was compared to the incidence during the placebo phase.

Caption: Experimental workflow of the QUIDAM crossover trial.

The study demonstrated the electrophysiological effect and clinical efficacy of hydroquinidine, though tempered by a significant rate of side effects.

Table 1: Electrophysiological and Clinical Outcomes [12]

| Parameter | Placebo Arm | Hydroquinidine Arm | P-value |

| QTc Interval (ms) | 409 ± 32 | 433 ± 37 | 0.027 |

| Tpeak-Tend Interval (ms, V5) | 89 ± 15 | 108 ± 27 | <0.0001 |

| Arrhythmic Events* | 2 | 0 | - |

*Arrhythmic events included 1 appropriate ICD shock and 1 self-terminating ventricular fibrillation.

Table 2: Safety and Tolerability [12]

| Parameter | Value |

| Patients with Side Effects | 34 (68%) |

| Therapy Discontinuation due to AEs | 13 (26%) |

| Primary Side Effect Type | Gastrointestinal |

The results showed that while no arrhythmic events occurred while patients were on hydroquinidine, side effects limited its long-term use in a quarter of the patients.[12]

Standardized Preclinical Testing Protocols

To characterize the ion channel effects of a compound like hydroquinidine, standardized preclinical assays are essential. The patch-clamp technique is the gold standard for this purpose.

Experimental Protocol: Whole-Cell Voltage Clamp for NaV1.5

This protocol is based on FDA recommendations for preclinical cardiac safety assessment and is designed to characterize drug effects on the peak sodium current (INa).[13][14]

-

Cell Preparation: Use a stable mammalian cell line (e.g., HEK293) heterologously expressing the human NaV1.5 channel.

-

Solutions:

-

External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl₂, 2 CaCl₂, 10 dextrose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl₂, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.

-

-

Electrophysiology:

-

Establish a whole-cell patch-clamp configuration.

-

Maintain bath temperature at 35-37°C.

-

Perform series resistance compensation (>80%).

-

-

Voltage Protocol:

-

Hold the cell membrane at -120 mV.

-

Apply a 500 ms (B15284909) depolarizing step to -10 mV to elicit the peak inward sodium current.

-

Repeat this pulse at a frequency of 1 Hz.

-

-

Data Acquisition:

-

Record baseline current for a stable period.

-

Perfuse the cell with increasing concentrations of the test compound (e.g., hydroquinidine).

-

Allow current at each concentration to reach steady-state before recording.

-

Apply a positive control (e.g., flecainide) at the end of the experiment to confirm assay sensitivity.

-

-

Analysis: Measure the peak inward current at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Caption: Workflow for a voltage-clamp experiment.

Conclusion and Future Perspective

Hydroquinidine hydrochloride represents a direct pharmacological link between a traditional herbal remedy and modern, mechanism-based therapeutics. Its journey from the cinchona bark to a treatment for specific, genetically-defined cardiac channelopathies encapsulates the evolution of drug discovery. While its broad use is limited by a narrow therapeutic window and a significant side-effect profile, its historical importance is undeniable.[12] It served as a critical tool alongside quinidine in the early management of arrhythmias and continues to be a valuable agent in niche populations, such as those with Brugada or Short QT syndromes. For drug development professionals, the story of hydroquinidine underscores the enduring value of natural products as starting points for synthesis and the critical need for rigorous, controlled trials to define a drug's true risk-benefit profile.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 4. [Discovery of the cardiac effectiveness of cinchona bark and its alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Dihydroquinidine - Wikipedia [en.wikipedia.org]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. Evolution, mechanisms, and classification of antiarrhythmic drugs: focus on class III actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 10. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The QUIDAM study: Hydroquinidine therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

Unraveling the Catalytic Core: A Theoretical Guide to Hydroquinidine Hydrochloride Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of hydroquinidine (B1662865) hydrochloride's catalytic mechanisms, offering a comprehensive resource for professionals in chemical research and drug development. While hydroquinidine is historically recognized for its antiarrhythmic properties, its role as a potent organocatalyst in asymmetric synthesis is a burgeoning field of significant interest. This whitepaper will focus on the computational examination of its catalytic prowess, primarily through the lens of Density Functional Theory (DFT), providing a detailed look at the energetic landscapes and transition states that govern its catalytic cycles.

Hydroquinidine, a member of the Cinchona alkaloid family, leverages its unique stereochemical architecture to induce chirality in a variety of chemical transformations. Its derivatives, often incorporating functionalities like thiourea, have proven to be highly effective in promoting reactions such as Michael additions with high enantioselectivity. Understanding the intricate mechanisms of these catalysts at a molecular level is paramount for the rational design of more efficient and selective catalysts for the synthesis of complex chiral molecules, a cornerstone of modern drug discovery.

This guide will present a detailed analysis of a representative catalytic system, breaking down the reaction pathways, quantifying the energetic barriers, and visualizing the key molecular interactions that drive the catalytic process and dictate the stereochemical outcome.

Quantitative Analysis of Catalytic Intermediates and Transition States

To provide a clear and comparative overview of the energetics involved in a typical hydroquinidine-derivative catalyzed reaction, the following tables summarize the computed energies for key species along the reaction coordinate of an asymmetric nitro-Michael addition. These values, obtained through DFT calculations, are crucial for understanding the reaction kinetics and the origins of enantioselectivity.

Table 1: Relative Energies of Catalyst Conformers

| Conformer | Relative Energy (kcal/mol) - Gas Phase (B3PW91/6-31G(d)) | Relative Energy (kcal/mol) - Solvent (DFT-PCM) | Relative Energy (kcal/mol) - (MP2/6-311++G(d,p)) | Relative Energy (kcal/mol) - (DFT-D) |

| Conformer A | 0.0 | 3.1 | 0.0 | 0.0 |

| Conformer B | 1.8 | 0.0 | 7.4 | 7.4 |

This table illustrates the relative stability of different catalyst conformations, highlighting the influence of the computational method and solvent effects.

Table 2: Formation Energies of Catalyst-Substrate Complexes

| Complex | Formation Energy (kcal/mol) - (B3PW91/6-31G(d)) | Formation Energy (kcal/mol) - (MP2) | Formation Energy (kcal/mol) - (DFT-D) |

| Catalyst-Malonate Complex | -6.5 | -15.0 | -16.6 |

This table quantifies the exothermicity of the initial complexation between the catalyst and the nucleophile (diethyl malonate).

Table 3: Activation Barriers for the Enantioselective Step

| Pathway | Activation Energy (kcal/mol) - (B3PW91/6-31G(d)) | Activation Energy (kcal/mol) - (DFT-PCM) | Activation Energy (kcal/mol) - {MP2} | Activation Energy (kcal/mol) - [DFT-D] |

| Transition State (R-product) | 10.1 | 14.5 | 10.3 | 11.1 |

| Transition State (S-product) | 11.5 | 16.0 | 11.8 | 12.6 |

This table presents the calculated activation energies for the formation of the R and S enantiomers, providing a quantitative basis for the observed enantioselectivity. The lower activation barrier for the R-product pathway indicates its kinetic favorability.

Experimental and Computational Protocols

The data presented in this guide is derived from detailed computational studies, the methodologies of which are crucial for reproducibility and further investigation.

Computational Methodology

The theoretical calculations are typically performed using Density Functional Theory (DFT) as implemented in software packages like Gaussian. A common approach involves:

-

Conformational Search: An initial conformational search of the catalyst is performed using a semi-empirical method to identify the low-energy conformers.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using a functional such as B3PW91 with a basis set like 6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

-

Solvent Effects: The influence of the solvent is often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-